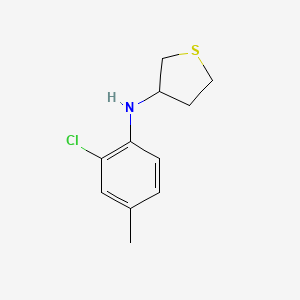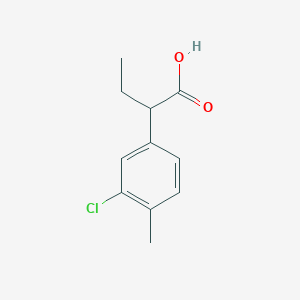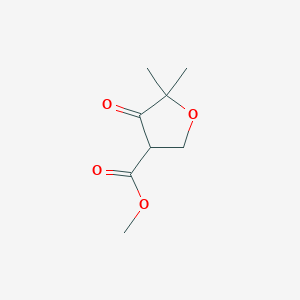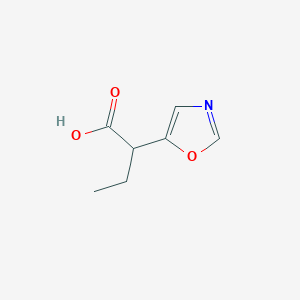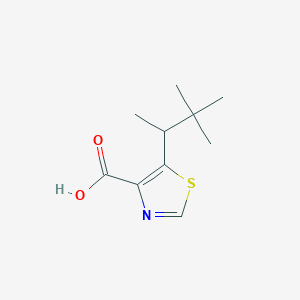![molecular formula C10H8IN3O B13294060 1-[5-(4-Iodo-1H-pyrazol-1-yl)pyridin-2-yl]ethan-1-one](/img/structure/B13294060.png)
1-[5-(4-Iodo-1H-pyrazol-1-yl)pyridin-2-yl]ethan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[5-(4-Iodo-1H-pyrazol-1-yl)pyridin-2-yl]ethan-1-one is a heterocyclic compound that contains both pyrazole and pyridine rings. The presence of an iodine atom on the pyrazole ring makes this compound particularly interesting for various chemical and biological applications. The compound’s unique structure allows it to participate in a variety of chemical reactions, making it a valuable intermediate in organic synthesis and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[5-(4-Iodo-1H-pyrazol-1-yl)pyridin-2-yl]ethan-1-one typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized by reacting hydrazine with a 1,3-diketone under acidic or basic conditions.
Iodination: The pyrazole ring is then iodinated using iodine or an iodine-containing reagent.
Formation of the Pyridine Ring: The pyridine ring can be synthesized through various methods, including the Hantzsch pyridine synthesis, which involves the condensation of an aldehyde, a β-keto ester, and ammonia.
Coupling Reaction: The iodinated pyrazole is then coupled with the pyridine ring using a palladium-catalyzed cross-coupling reaction, such as the Suzuki or Heck reaction, to form the final compound.
Industrial Production Methods
Industrial production of this compound may involve optimizing the above synthetic routes for large-scale synthesis. This includes using continuous flow reactors, optimizing reaction conditions to increase yield and purity, and employing cost-effective reagents and catalysts.
Chemical Reactions Analysis
Types of Reactions
1-[5-(4-Iodo-1H-pyrazol-1-yl)pyridin-2-yl]ethan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The iodine atom on the pyrazole ring can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium azide in dimethylformamide (DMF).
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of azido derivatives or other substituted pyrazoles.
Scientific Research Applications
1-[5-(4-Iodo-1H-pyrazol-1-yl)pyridin-2-yl]ethan-1-one has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated as a potential lead compound for the development of new pharmaceuticals.
Industry: Used in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 1-[5-(4-Iodo-1H-pyrazol-1-yl)pyridin-2-yl]ethan-1-one involves its interaction with specific molecular targets. The iodine atom on the pyrazole ring can form halogen bonds with biological molecules, affecting their function. The compound can also interact with enzymes and receptors, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 1-[5-(4-Bromo-1H-pyrazol-1-yl)pyridin-2-yl]ethan-1-one
- 1-[5-(4-Chloro-1H-pyrazol-1-yl)pyridin-2-yl]ethan-1-one
- 1-[5-(4-Fluoro-1H-pyrazol-1-yl)pyridin-2-yl]ethan-1-one
Uniqueness
1-[5-(4-Iodo-1H-pyrazol-1-yl)pyridin-2-yl]ethan-1-one is unique due to the presence of the iodine atom, which can form stronger halogen bonds compared to bromine, chlorine, or fluorine. This makes the compound more reactive and potentially more effective in various applications, including medicinal chemistry and material science.
Properties
Molecular Formula |
C10H8IN3O |
|---|---|
Molecular Weight |
313.09 g/mol |
IUPAC Name |
1-[5-(4-iodopyrazol-1-yl)pyridin-2-yl]ethanone |
InChI |
InChI=1S/C10H8IN3O/c1-7(15)10-3-2-9(5-12-10)14-6-8(11)4-13-14/h2-6H,1H3 |
InChI Key |
VCYZNVYRWHGSNN-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=NC=C(C=C1)N2C=C(C=N2)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


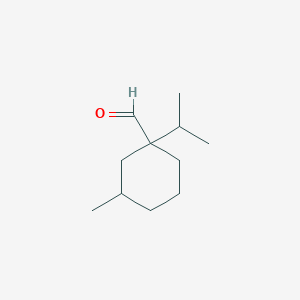

amine](/img/structure/B13293999.png)
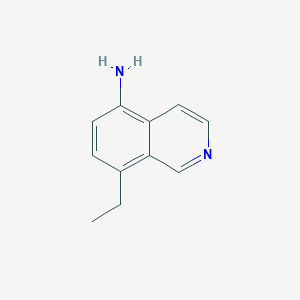
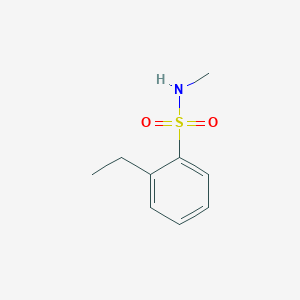
![2-[(1,3-Thiazol-2-yl)methyl]-2H-1,2,3-triazol-4-amine](/img/structure/B13294021.png)
![2-[(Methylamino)methyl]pyrimidin-4-amine](/img/structure/B13294023.png)
![2-{[(3-Fluoro-4-methylphenyl)methyl]amino}butan-1-ol](/img/structure/B13294030.png)
![{5-[(Butylamino)methyl]furan-2-yl}methanol](/img/structure/B13294039.png)
